1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-methylpiperazine
Overview
Description
1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-methylpiperazine, also known as MP-10, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology.
Mechanism of Action
The exact mechanism of action of 1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-methylpiperazine is not fully understood, but it is believed to act as a dopamine receptor agonist, which means that it binds to dopamine receptors in the brain and activates them. This leads to an increase in dopamine levels, which is associated with improved cognitive function and motor control.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased dopamine release, improved cognitive function, and enhanced motor control. It has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-methylpiperazine is its high selectivity towards certain receptors in the brain, which makes it a valuable tool for studying the role of these receptors in various physiological processes. However, one limitation is that its effects may vary depending on the specific receptor subtype and the dose used, which can make it challenging to interpret the results of experiments.
Future Directions
There are several potential future directions for research on 1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-methylpiperazine. One area of interest is the development of new drugs based on its structure and mechanism of action. Another area is the study of its potential therapeutic applications in the treatment of various neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and its effects on different receptor subtypes.
Scientific Research Applications
1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-methylpiperazine has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to exhibit selective affinity towards certain receptors in the brain, making it a promising candidate for the development of novel drugs for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
1-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]-4-methylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN4O2/c1-13-3-5-20(6-4-13)15-12-16(17(22(23)24)11-14(15)18)21-9-7-19(2)8-10-21/h11-13H,3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBWQCMIBFRXCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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